(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride
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Overview
Description
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride is a chiral compound with a unique structure that includes a cyclobutane ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the amino and pyrazole groups. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve low temperatures and specific solvents to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce any oxidized intermediates back to the desired product.
Substitution: Commonly used to replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve polar aprotic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted cyclobutane derivatives and pyrazole-containing compounds.
Scientific Research Applications
(1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R)-3-Amino-2-hydroxycyclobutan-1-ol
- (1S,2S,3R)-3-Amino-2-methylcyclobutan-1-ol
- (1S,2S,3R)-3-Amino-2-phenylcyclobutan-1-ol
Uniqueness
What sets (1S,2S,3R)-3-Amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride apart from similar compounds is its pyrazole moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
(1S,2S,3R)-3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H/t5-,6+,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCUZSGLWXYQJ-HPIFEEBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]1O)N2C=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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